molecular formula C16H13N7O3 B2425567 N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034478-62-9

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2425567
CAS No.: 2034478-62-9
M. Wt: 351.326
InChI Key: LSFAFRJQXQPFNF-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound known for its potential applications in various fields of science, including chemistry, biology, and medicine. The structural complexity and functional groups present in this molecule make it a fascinating subject for research and industrial applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been reported to affect a wide range of biological pathways due to their broad-spectrum biological activities . These activities could lead to downstream effects in various cellular processes.

Result of Action

Given the broad range of biological activities reported for similar compounds , it can be inferred that this compound could have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step processes:

  • Formation of the Pyridin-3-yl Group: : This step often involves cyclization reactions to construct the pyridine ring.

  • Oxadiazole Ring Formation: : A common approach involves the condensation of appropriate nitrile and amidoxime precursors.

  • Triazole Ring Synthesis: : The 1H-1,2,3-triazole ring can be constructed via azide-alkyne cycloaddition reactions.

  • Furan-2-carboxamide Introduction: : Finally, the furan-2-carboxamide moiety is introduced through acylation reactions.

Reaction conditions vary based on the specifics of each step, with common reagents including phosphorous oxychloride, hydrazine hydrate, and alkyne derivatives.

Industrial Production Methods

Industrial synthesis would likely optimize these steps for scalability, using techniques such as flow chemistry and employing catalysts to enhance reaction efficiency and yield. These methods ensure the compound's mass production while maintaining quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, typically at the pyridin-3-yl and oxadiazole rings.

  • Reduction: : Reduction reactions can target various nitrogen-containing rings to produce corresponding amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible at multiple sites, particularly on the pyridin-3-yl and furan rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Nucleophiles or electrophiles under suitable catalysts and solvents.

Major Products

  • Oxidation: : Generates carboxylic acids, ketones, or other oxygenated products.

  • Reduction: : Produces amines and related reduced derivatives.

  • Substitution: : Leads to functionalized derivatives with varied substituent groups.

Scientific Research Applications

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is employed in multiple research domains:

Chemistry

  • Catalysis: : Acts as a ligand in catalysis, promoting selective reactions.

  • Material Science: : Incorporated into polymers and materials for enhanced properties.

Biology and Medicine

  • Drug Discovery: : Explored as a pharmacophore in designing therapeutics due to its diverse functional groups.

  • Bioassays: : Used in studying biological pathways and interactions.

Industry

  • Pharmaceuticals: : Utilized in formulations for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

  • N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

  • N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide

Uniqueness

The unique combination of the furan-2-carboxamide moiety with the pyridin-3-yl, oxadiazole, and triazole rings confers distinct reactivity and interactions compared to similar compounds. This uniqueness makes it a valuable candidate for specialized applications in research and industry.

Conclusion

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a multifaceted compound with significant implications in various scientific fields. Its complex structure and reactivity open avenues for numerous applications, making it a subject of continued interest in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O3/c24-15(13-4-2-8-25-13)18-6-7-23-10-12(20-22-23)16-19-14(21-26-16)11-3-1-5-17-9-11/h1-5,8-10H,6-7H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFAFRJQXQPFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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